Stereochemical Fidelity: L-Phenylalanine-N-FMOC (D8) vs. Fmoc-D-Phe-OH-d8
L-Phenylalanine-N-FMOC (D8) incorporates the naturally occurring L-stereochemistry of phenylalanine, whereas Fmoc-D-Phe-OH-d8 provides the non-natural D-enantiomer. In solid-phase peptide synthesis, the L-enantiomer is essential for producing peptides that mimic endogenous sequences and bind physiological targets . Substitution with the D-enantiomer alters peptide backbone conformation and can abolish or reverse biological activity, making the stereochemical identity a binary selection criterion for procurement .
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | L-configuration (S-enantiomer), CAS 1353853-39-0 |
| Comparator Or Baseline | Fmoc-D-Phe-OH-d8 (D-configuration, R-enantiomer), CAS not specified |
| Quantified Difference | Opposite enantiomer; functionally non-interchangeable |
| Conditions | SPPS; chiral identity confirmed by optical rotation or chiral HPLC |
Why This Matters
Incorrect stereochemistry produces peptides with altered or absent biological activity, rendering downstream functional assays invalid.
